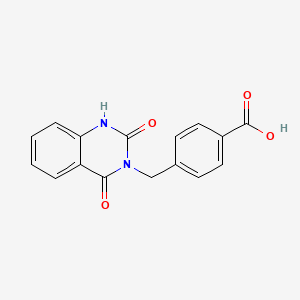

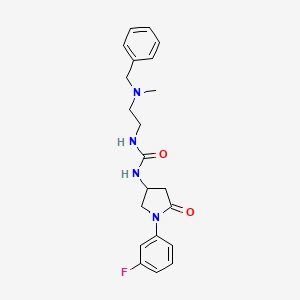

4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives closely related to "4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid" involves several steps, starting from benzoic acid or its analogs. One study describes the novel synthesis of derivatives by condensation of substituted aryl aldehydes with specific acetamido acetic acid in the presence of sodium acetate, acetic anhydride, and zinc oxide as a catalyst, showcasing the compound's versatility and the ability to modify its structure for different applications (Rao et al., 2020). Another approach involves synthesizing complexes with metal ions, indicating its potential for forming various chemical complexes and applications in materials science (Mahasin F.Alias et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of compounds related to "this compound" reveals their complex interactions and potential for various chemical reactions. Spectroscopic methods, including mass spectroscopy, have been employed to study the behavior and structural characteristics of quinazoline carboxylic acids and their derivatives, providing insights into their molecular frameworks and stability (Schmidt et al., 1985).

Chemical Reactions and Properties

Chemical reactions involving "this compound" derivatives have been explored, highlighting the compound's reactivity and functional capabilities. One study demonstrated the compound's ability to undergo reactions with sodium hydroxide, resulting in aryl migration and the formation of new quinazolinecarboxylic acids, showcasing the dynamic nature of its chemical properties and potential for synthesis of novel compounds (Higashino et al., 1985).

Applications De Recherche Scientifique

Photophysical Properties and Molecular Interactions

A study on 1,8-naphthalimide-based compounds, including 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid (LH), reveals their ability to form nanoaggregates in aqueous-DMF solutions, exhibiting aggregation-enhanced emission. This phenomenon is attributed to π-π stacking and intermolecular and intramolecular interactions, as explored through density functional theory calculations. The compounds’ emission intensity and solid-state arrangements indicate their potential in photophysical studies and material science applications (Srivastava, Singh, & Mishra, 2016).

Antimicrobial Activities

The synthesis and evaluation of novel 4-anilinoquinazoline derivatives from benzoic acid have demonstrated significant antimicrobial activities against various Gram-positive and Gram-negative bacteria. These compounds, particularly 4c, exhibit high activity against E. coli, underscoring their potential in developing new antibacterial agents. The in silico molecular docking simulation further suggests these derivatives' capability as DNA gyrase inhibitors, highlighting their therapeutic research relevance (Rezvan Rezaee Nasab et al., 2017).

Corrosion Inhibition

Research on benzimidazole derivatives based on 8-hydroxyquinazoline, such as 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-5-methyl-1H-benzo[d]imidazol-2-yl)benzoic acid (QN1), demonstrates their efficacy as corrosion inhibitors for mild steel in HCl solution. The compounds, particularly QN1, achieved an inhibition efficiency of up to 97.7%, acting as mixed-type inhibitors. This finding is significant for material science, particularly in corrosion protection strategies (Rbaa et al., 2020).

Molecular Probes for Nanoparticles

A study on 4-substituted 1,8-naphthalimides identified 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid as a sensitive molecular probe for ZnO nanoparticles, displaying unusual fluorescence features. This research offers insights into the development of novel molecular probes for nanomaterials, contributing to advancements in nanotechnology and materials science (Bekere et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of the compound “4-((2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl)benzoic acid” are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . The GABAA receptor is a major inhibitory neurotransmitter receptor in the brain, and carbonic anhydrase II is an enzyme involved in maintaining acid-base balance in the body .

Mode of Action

This compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and as an inhibitor of carbonic anhydrase II . As a positive allosteric modulator, it enhances the effect of GABA at the GABAA receptor, resulting in increased inhibitory effects on neuronal activity. As an inhibitor of carbonic anhydrase II, it reduces the activity of this enzyme, potentially affecting various physiological processes .

Biochemical Pathways

The compound’s action on the GABAA receptor and carbonic anhydrase II affects multiple biochemical pathways. By modulating the GABAA receptor, it influences the GABAergic signaling pathway, which plays a crucial role in inhibitory neurotransmission in the brain. The inhibition of carbonic anhydrase II can impact various processes, including fluid secretion and resorption, pH homeostasis, and bone resorption .

Result of Action

The compound has been evaluated for its anticonvulsant activity in vivo using the pentylenetetrazole (PTZ)-induced seizure model in mice . The results suggest that it may have potential therapeutic effects in the treatment of conditions related to abnormal neuronal excitability, such as epilepsy .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c19-14-12-3-1-2-4-13(12)17-16(22)18(14)9-10-5-7-11(8-6-10)15(20)21/h1-8H,9H2,(H,17,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNKSRHKWYDWTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H,6H,7H,8H-[1,2,3,4]tetrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2496775.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2496780.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)

![3-hexyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2496790.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2496792.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2496794.png)

![Ethyl 5-chlorothiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2496795.png)